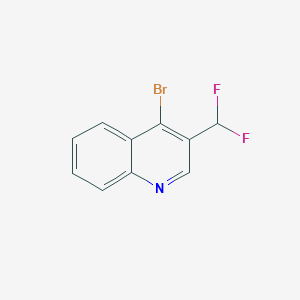
(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). It has shown potential in the treatment of various cancers and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Anti-Angiogenic and DNA Cleavage Activities
One significant area of application for these compounds is in anti-angiogenic and DNA cleavage studies. Compounds with structures related to "(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide" have been synthesized and evaluated for their ability to inhibit in vivo angiogenesis using chick chorioallantoic membrane (CAM) model and DNA cleavage activities. These studies provide insights into their potential as anticancer agents by demonstrating both anti-angiogenic and cytotoxic effects, suggesting a role in inhibiting the formation of blood vessels in vivo and interacting with DNA to induce cleavage (Kambappa et al., 2017).
Antimicrobial and Anticancer Evaluation
Another application involves the synthesis and evaluation of derivatives for their analgesic, antiparkinsonian, antimicrobial, and anticancer activities. For instance, a study synthesized substituted pyridine derivatives and evaluated them for their analgesic and antiparkinsonian activities, showing promising results compared to reference drugs. Such studies highlight the therapeutic potential of these compounds in treating various conditions (Amr, Maigali, & Abdulla, 2008).
Interaction with Biological Molecules
Research has also focused on understanding how these compounds interact with biological molecules. For example, studies have investigated the binding interactions of related compounds with bovine serum albumin (BSA), providing insights into their pharmacokinetic properties and potential therapeutic applications. These interactions are crucial for drug design and development, offering information on the bioavailability and distribution of these compounds within biological systems (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Insecticidal Applications
The versatility of these compounds extends to their potential use as insecticidal agents. Studies have synthesized novel heterocyclic compounds incorporating sulfonamide-bearing thiazole moieties, showing significant toxic effects against pests like the cotton leafworm, Spodoptera littoralis. These findings suggest the potential of these compounds in agricultural applications, offering a new approach to pest management (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).
Eigenschaften
IUPAC Name |
(E)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c22-16(5-4-15-3-1-12-23-15)20-13-14-6-10-21(11-7-14)17-18-8-2-9-19-17/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,20,22)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPXKNQPERZXSC-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
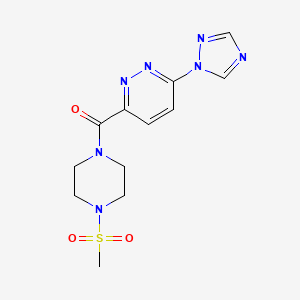
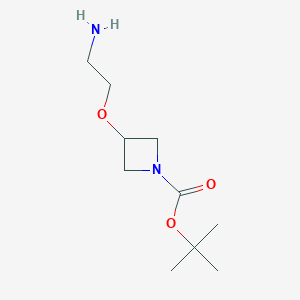
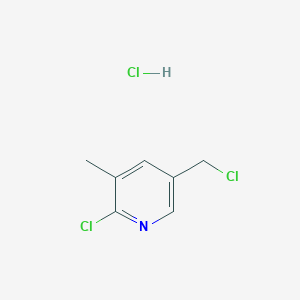
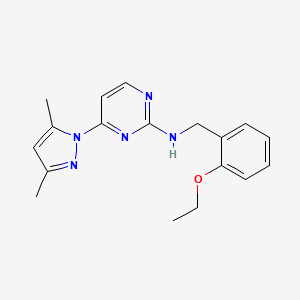
![Tert-butyl (3aR,7aS)-5-(6-bromopyridine-3-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2689956.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2689957.png)
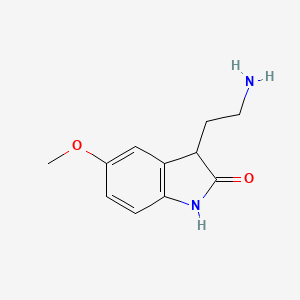


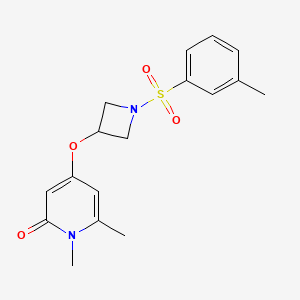

![N-isobutyl-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2689967.png)

